2-Aminopropanoyl chloride;hydrochloride

Description

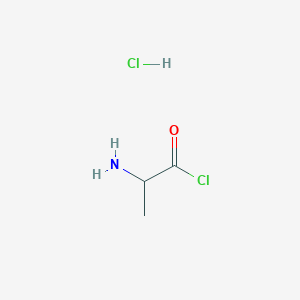

2-Aminopropanoyl chloride hydrochloride is a reactive organic compound characterized by an amino group (-NH₂) and a chloride group (-Cl) attached to a propanoyl backbone, with a hydrochloride counterion. This compound is primarily used as an intermediate in pharmaceutical synthesis, particularly in peptide coupling and acylations due to its electrophilic carbonyl chloride moiety.

Properties

CAS No. |

57697-28-6 |

|---|---|

Molecular Formula |

C3H7Cl2NO |

Molecular Weight |

144.00 g/mol |

IUPAC Name |

2-aminopropanoyl chloride;hydrochloride |

InChI |

InChI=1S/C3H6ClNO.ClH/c1-2(5)3(4)6;/h2H,5H2,1H3;1H |

InChI Key |

NOCRHJOLVFAFED-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)Cl)N.Cl |

Origin of Product |

United States |

Preparation Methods

Thionyl Chloride-Mediated Acylation

The most widely documented method involves reacting L-alanine hydrochloride with thionyl chloride (SOCl₂). The amino group remains protonated, preventing undesired side reactions, while the carboxylic acid undergoes chlorination:

Reaction:

$$

\text{L-Alanine hydrochloride} + \text{SOCl}2 \xrightarrow{\text{reflux}} \text{2-Aminopropanoyl chloride hydrochloride} + \text{SO}2 \uparrow + \text{HCl} \uparrow

$$

- Conditions: Anhydrous dichloromethane or tetrahydrofuran under nitrogen.

- Stoichiometry: 3–4 equivalents SOCl₂ per mole of alanine.

- Workup: Excess SOCl₂ is removed via rotary evaporation, and the product is precipitated with cold diethyl ether.

Yield: 65.2% (reported in CN110511206A).

Advantages:

- Single-step process with minimal byproducts.

- Scalable for industrial production.

Limitations:

- Requires strict anhydrous conditions.

- SOCl₂ handling poses safety risks (corrosive, toxic gas emission).

Oxalyl Chloride with Catalytic DMF

Oxalyl chloride ((COCl)₂) offers a milder alternative, particularly when dimethylformamide (DMF) is used catalytically to activate the carboxylic acid:

Reaction:

$$

\text{L-Alanine} + (\text{COCl})_2 \xrightarrow{\text{DMF, 0–5°C}} \text{2-Aminopropanoyl chloride} \xrightarrow{\text{HCl gas}} \text{Hydrochloride salt}

$$

- Protection: Amino group protection (e.g., Boc) may precede chlorination if racemization is a concern.

- Quenching: HCl gas is introduced post-reaction to protonate the amine.

Yield: ~60–70% (extrapolated from analogous syntheses).

Advantages:

- Lower reaction temperatures reduce decomposition.

- Compatible with acid-sensitive substrates.

Alternative Synthetic Pathways

From Ethyl 2-Aminopropanoate Hydrochloride

Ethyl esters serve as protected intermediates, enabling chlorination under controlled conditions:

Reaction:

$$

\text{Ethyl 2-aminopropanoate hydrochloride} + \text{PCl}5 \xrightarrow{\text{reflux}} \text{2-Aminopropanoyl chloride hydrochloride} + \text{POCl}3 + \text{C}2\text{H}5\text{Cl}

$$

- Reagent: Phosphorus pentachloride (PCl₅) in dichloroethane.

- Workup: Distillation removes POCl₃, and the product is recrystallized from anhydrous ether.

Yield: 55–62% (estimated from similar ester-to-acyl chloride conversions).

Enzymatic Approaches

Though less common, biocatalytic methods using lipases or esterases have been explored for chiral purity:

- Substrate: N-acetyl-L-alanine.

- Enzyme: Candida antarctica lipase B (CAL-B) in hexane.

- Chlorination: Transesterification with acetyl chloride followed by HCl treatment.

Yield: <50% (lower efficiency limits industrial use).

Comparative Analysis of Methods

| Method | Reagents | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Thionyl Chloride | SOCl₂ | Reflux, anhydrous | 65.2% | High yield; scalable | Toxic gas emission |

| Oxalyl Chloride/DMF | (COCl)₂, DMF | 0–5°C | ~60% | Mild conditions | Requires Boc protection |

| PCl₅ from Ester | PCl₅ | Reflux | 55–62% | Compatible with esters | POCl₃ byproduct |

| Enzymatic | CAL-B, acetyl chloride | Hexane, RT | <50% | Chiral retention | Low yield; niche applications |

Industrial-Scale Considerations

- Safety: Thionyl chloride methods dominate due to cost-effectiveness, despite requiring gas scrubbers.

- Purification: Crystallization from ether/hexane mixtures achieves >95% purity (,).

- Storage: Stabilized with 1–2% hydroquinone to prevent polymerization.

Emerging Trends

Chemical Reactions Analysis

Types of Reactions

2-Aminopropanoyl chloride;hydrochloride undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The chloride group can be replaced by various nucleophiles, such as amines, alcohols, and thiols.

Acylation: It can act as an acylating agent, reacting with amines to form amides.

Hydrolysis: In the presence of water, it hydrolyzes to form 2-aminopropanoic acid and hydrochloric acid.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, thiols.

Solvents: Dichloromethane, tetrahydrofuran.

Catalysts: Pyridine, triethylamine.

Major Products

Amides: Formed through acylation with amines.

Esters: Formed through reaction with alcohols.

2-Aminopropanoic Acid: Formed through hydrolysis.

Scientific Research Applications

2-Aminopropanoyl chloride;hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis to create various derivatives and complex molecules.

Biology: Employed in the synthesis of peptides and proteins by forming amide bonds.

Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of active pharmaceutical ingredients.

Industry: Applied in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 2-aminopropanoyl chloride;hydrochloride involves nucleophilic acyl substitution. The carbonyl carbon is electrophilic and is attacked by nucleophiles, leading to the formation of various derivatives. The chloride group acts as a leaving group, facilitating the substitution reaction.

Comparison with Similar Compounds

Structural Analogues

The following table highlights key structural and functional differences between 2-aminopropanoyl chloride hydrochloride and related compounds:

Physicochemical Properties

*Estimated based on analogous compounds (e.g., C₄H₁₁NO·HCl in ).

Critical Analysis of Research Findings

- Structural Impact on Reactivity: The presence of a methyl group (e.g., in 2-amino-2-methylpropanoyl chloride HCl) reduces reactivity compared to non-methylated analogues due to steric effects .

- Stability Challenges: Hydrochloride salts of amino-propanoyl derivatives are generally hygroscopic, requiring anhydrous storage .

- Therapeutic Efficacy : Compounds like dopamine HCl demonstrate the importance of hydroxyl groups in bioactivity, whereas chloride derivatives are more suited for synthetic chemistry .

Data Tables

Q & A

Basic: What are the optimal synthetic routes for preparing 2-aminopropanoyl chloride hydrochloride, and what critical reaction parameters influence yield and purity?

Answer:

The synthesis of 2-aminopropanoyl chloride hydrochloride typically involves acylation or substitution reactions. Key steps include:

- Starting materials : Use of amino acid derivatives (e.g., 2-aminopropanoic acid) reacted with acylating agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under anhydrous conditions .

- Reaction conditions : Maintain temperatures between 0–5°C to prevent decomposition. Hydrochloric acid (HCl) is introduced to stabilize the amine group as a hydrochloride salt, enhancing solubility .

- Purification : Crystallization from ethanol or diethyl ether removes unreacted reagents. Yield optimization requires strict control of stoichiometry and moisture exclusion .

Basic: What spectroscopic and chromatographic methods are recommended for characterizing 2-aminopropanoyl chloride hydrochloride?

Answer:

- FT-IR : Identify characteristic peaks for amide (1650–1700 cm⁻¹) and hydrochloride salts (2500–3000 cm⁻¹ broad bands) .

- NMR : H NMR detects protons adjacent to the carbonyl group (δ 2.5–3.5 ppm), while C NMR confirms the carbonyl carbon (δ 170–180 ppm) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 210–220 nm) assess purity. Validate methods using reference standards (e.g., Pharmacopoeia guidelines) .

Advanced: How does the hydrochloride salt form influence the stability of 2-aminopropanoyl chloride under different storage conditions?

Answer:

The hydrochloride salt improves stability by reducing hygroscopicity. However:

- Degradation pathways : Hydrolysis in aqueous media forms 2-aminopropanoic acid. Elevated temperatures (>25°C) accelerate decomposition .

- Storage recommendations : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C. Monitor for color changes (yellowing indicates degradation) .

Advanced: What strategies mitigate competing side reactions during acylation processes involving 2-aminopropanoyl chloride hydrochloride?

Answer:

- Solvent selection : Use aprotic solvents (e.g., dichloromethane) to minimize nucleophilic interference .

- Catalytic additives : Add DMAP (4-dimethylaminopyridine) to accelerate acylation and reduce byproduct formation .

- Low-temperature reactions : Conduct reactions at –10°C to suppress hydrolysis and dimerization .

Basic: What are the primary applications of 2-aminopropanoyl chloride hydrochloride in pharmaceutical intermediate synthesis?

Answer:

- Peptide coupling : Acts as an acylating agent to introduce the 2-aminopropanoyl moiety into drug candidates (e.g., Denibulin Hydrochloride derivatives) .

- Prodrug synthesis : Forms ester linkages with hydroxyl-containing compounds, enhancing bioavailability .

Advanced: How can computational chemistry predict the reactivity of 2-aminopropanoyl chloride hydrochloride in complex environments?

Answer:

- DFT calculations : Model electron density around the carbonyl group to predict nucleophilic attack sites .

- Molecular dynamics (MD) : Simulate solvation effects in polar solvents to assess hydrolysis rates .

Advanced: What advanced techniques identify trace impurities in 2-aminopropanoyl chloride hydrochloride?

Answer:

- LC-MS/MS : Detect sub-ppm impurities (e.g., hydrolyzed byproducts) using electrospray ionization (ESI) in positive ion mode .

- NMR hyphenation : Couple F NMR with HPLC to track fluorinated impurities in synthetic batches .

Basic: What safety precautions are critical when handling 2-aminopropanoyl chloride hydrochloride?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.